
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate, also known as a Fluorinated Pyrazole Carboxylate (FPC), is a type of carboxylate which is used in a variety of scientific and medical applications. FPCs have been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer effects. They have also been used in the synthesis of pharmaceuticals, in the production of nanomaterials, and in the development of new materials.
Applications De Recherche Scientifique
FPCs have been used in a variety of scientific applications, including the synthesis of pharmaceuticals, in the production of nanomaterials, and in the development of new materials. They have also been used in the synthesis of organic compounds, such as dyes and pigments, in the development of new catalysts, and in the study of enzymatic reactions. Additionally, FPCs have been used in the study of drug metabolism and the development of drug delivery systems.
Mécanisme D'action
The exact mechanism of action of FPCs is not fully understood. However, it is believed that FPCs interact with proteins in the cell, forming a complex which can then inhibit the activity of certain enzymes. This inhibition of enzyme activity can lead to the inhibition of certain cellular processes, such as the production of inflammatory mediators, which can lead to the inhibition of inflammation. Additionally, FPCs can inhibit the activity of certain enzymes involved in the production of cancer-causing agents, which can lead to the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
FPCs have been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Additionally, FPCs have been found to possess anti-bacterial, anti-viral, and anti-fungal properties. They have also been found to possess anti-allergic, anti-diabetic, and anti-oxidative effects. Additionally, FPCs have been found to possess anti-angiogenic and anti-thrombotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
FPCs have a number of advantages for use in laboratory experiments. They are relatively stable and can be stored at room temperature for extended periods of time. Additionally, FPCs are relatively easy to synthesize and can be produced in large quantities. Furthermore, FPCs can be used in a variety of experiments, as they possess a wide range of properties. However, there are some limitations to their use in laboratory experiments. For example, FPCs can be toxic in high concentrations, and they can interact with other compounds in the environment.
Orientations Futures
FPCs have a wide range of potential future applications. For example, they may be used in the development of new drugs, as they possess anti-inflammatory, anti-cancer, and anti-allergic properties. Additionally, they may be used in the development of new materials, such as nanomaterials and catalysts. Furthermore, they may be used in the development of new drug delivery systems, as they have been found to possess anti-bacterial, anti-viral, and anti-fungal properties. Additionally, FPCs may be used in the development of new diagnostic tools, as they have been found to possess anti-angiogenic and anti-thrombotic effects. Finally, FPCs may be used in the development of new technologies, such as sensors and imaging systems.
Propriétés
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-9-14(10-2-4-11(18)5-3-10)21-22(16)15-7-6-12(19)8-13(15)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMZMHJZTRTPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



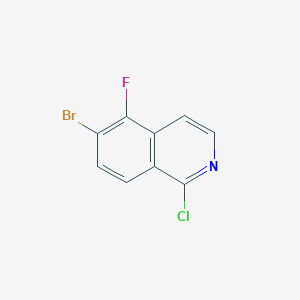
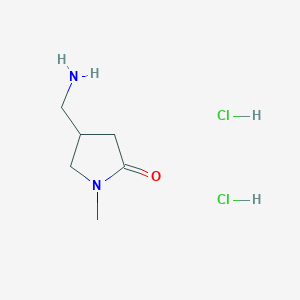
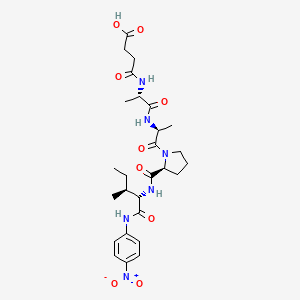
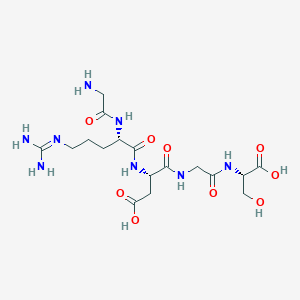
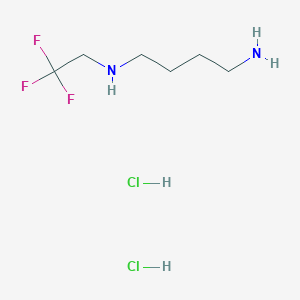
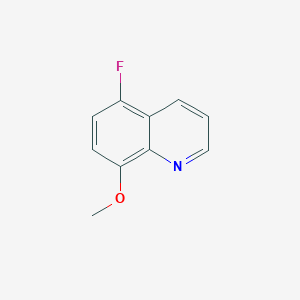
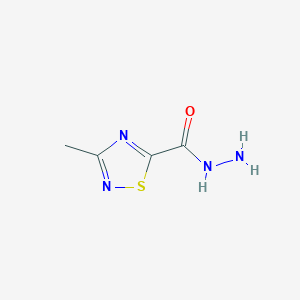
![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
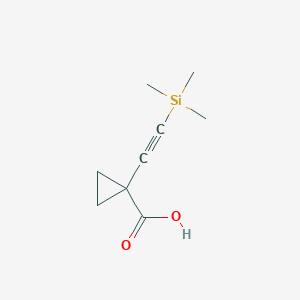
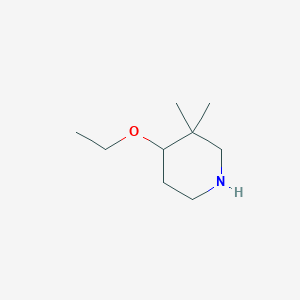
![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)
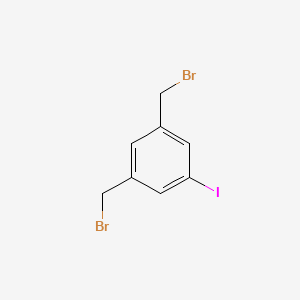
![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)